![molecular formula C14H23ClN2O2 B2892654 2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide CAS No. 2411183-48-5](/img/structure/B2892654.png)
2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide
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Overview
Description
2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. This compound is classified as a spirocyclic lactam and has a unique structure that makes it a promising candidate for drug development.3]heptan-1-yl]propanamide.
Mechanism Of Action
The mechanism of action of 2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. It also inhibits the activity of NF-kB, a signaling pathway that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is a promising characteristic for a potential anti-cancer drug. The compound has also been shown to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide is its unique structure, which makes it a promising candidate for drug development. The compound has also been shown to exhibit activity against various types of cancer cells and has potential as an anti-inflammatory agent. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the research of 2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide. One potential direction is the investigation of its activity against other types of cancer cells, such as pancreatic and prostate cancer cells. Another direction is the optimization of the synthesis method to increase the yield and purity of the product. Additionally, the compound could be modified to improve its solubility in water, which would make it easier to work with in lab experiments. Overall, the research of 2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide has significant potential for the development of new therapeutics for cancer and inflammation.
Synthesis Methods
The synthesis of 2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide involves the reaction of 2-chloro-N-(morpholin-4-yl)propanamide with (1R,3R)-spiro[3.3]heptane-2,4-dione in the presence of a base. The reaction yields the desired compound, which can be purified through column chromatography. The synthesis method has been optimized to increase the yield and purity of the product, making it suitable for various applications.
Scientific Research Applications
2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
2-chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN2O2/c1-10(15)13(18)16-11-9-12(14(11)3-2-4-14)17-5-7-19-8-6-17/h10-12H,2-9H2,1H3,(H,16,18)/t10?,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPQZJKWCPJKCP-PQDIPPBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(C12CCC2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1C[C@H](C12CCC2)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide |
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